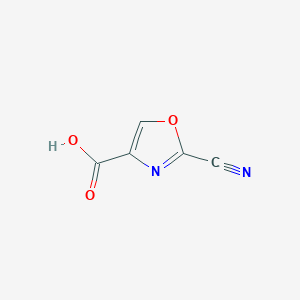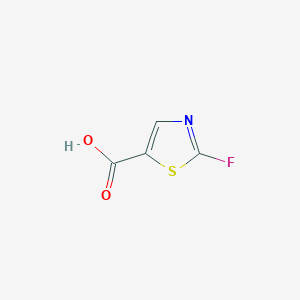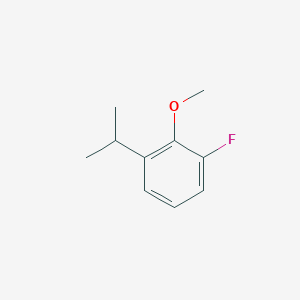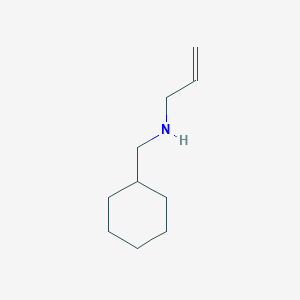
2-Aminoquinoline-6-carbonitrile
描述
2-Aminoquinoline-6-carbonitrile is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and organic chemistry. The presence of an amino group at the second position and a carbonitrile group at the sixth position of the quinoline ring makes this compound unique and versatile for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoquinoline-6-carbonitrile can be achieved through several methods:
Microwave-Assisted Synthesis: This method involves the reaction of aniline derivatives with acetaldehyde under microwave irradiation without any solvent.
Photocatalytic Synthesis: Utilizing nanostructured titanium dioxide as a photocatalyst, benzaldehyde, methyl cyanoacetate, and aromatic amines can be reacted under solvent-free conditions and microwave irradiation to produce carbonitrile quinoline derivatives.
Industrial Production Methods
Industrial production methods for this compound often involve eco-friendly and sustainable approaches. These methods include:
Green Chemistry Approaches: Using recyclable catalysts, one-pot reactions, and solvent-free conditions to minimize environmental impact.
Microwave and Ultrasound Promoted Synthesis: These methods enhance reaction rates and yields while reducing energy consumption and waste production.
化学反应分析
Types of Reactions
2-Aminoquinoline-6-carbonitrile undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Titanium dioxide, hydrochloric acid.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
2-Aminoquinoline-6-carbonitrile has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of optoelectronic devices and nonlinear optical materials.
作用机制
The mechanism of action of 2-Aminoquinoline-6-carbonitrile involves its interaction with various molecular targets and pathways:
Antimalarial Activity: The compound interferes with the electron transport chain in the parasite’s mitochondria, leading to the generation of reactive oxygen species and subsequent parasite death.
Antimicrobial Activity: It inhibits the synthesis of nucleic acids and proteins in microbial cells, leading to cell death.
相似化合物的比较
2-Aminoquinoline-6-carbonitrile can be compared with other quinoline derivatives:
Chloroquine: A well-known antimalarial agent with a similar quinoline structure but different functional groups.
Primaquine: Another antimalarial compound with an aminoquinoline structure, used for preventing malaria relapse.
Amodiaquine: A quinoline derivative with both antimalarial and anti-inflammatory properties.
Uniqueness
This compound is unique due to its specific functional groups, which allow for diverse chemical reactions and applications in various fields.
List of Similar Compounds
- Chloroquine
- Primaquine
- Amodiaquine
- Mefloquine
- Tafenoquine
属性
IUPAC Name |
2-aminoquinoline-6-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9/h1-5H,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLZVIJVNHFZRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


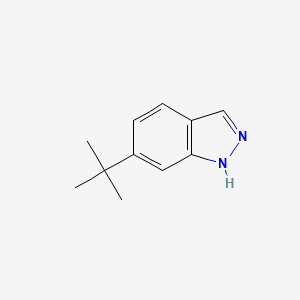


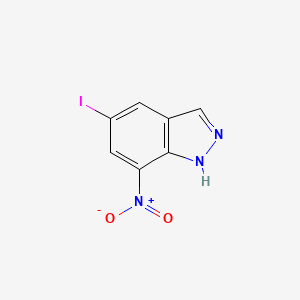



![6-Hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B3215842.png)
